Yttriumtrifluoracetat-Hydrat

Übersicht

Beschreibung

Yttrium trifluoroacetate hydrate is a fluorinated yttrium compound used in proteomics research . It is also used in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron and steel, and other additives .

Synthesis Analysis

The thermal decomposition of yttrium trifluoroacetate has been studied under different atmospheres . The first decomposition stage at 310 °C is exothermic and involves the complete removal of carbon (organic part) and the formation of yttrium fluoride . Yttria (Y2O3) is formed at 1200 °C through a slow process controlled by the out diffusion of fluorine that involves the formation of yttrium oxyfluoride as an intermediate .

Molecular Structure Analysis

The molecular formula of Yttrium trifluoroacetate hydrate is C6F9O6Y . The InChI Key is NPATVYPXYMSPKD-UHFFFAOYSA-K .

Chemical Reactions Analysis

The pyrolysis of Yttrium trifluoroacetate hydrate at temperatures up to 1,000 °C, under flowing pure Ar, O2 and O2 saturated with water vapour, was extensively analysed . The formation of HF is observed directly and the existence of a :CF2 diradical is inferred during a trifluoroacetic acid salt decomposition .

Physical and Chemical Properties Analysis

The molecular weight of Yttrium trifluoroacetate hydrate is 427.95 (anhydrous basis) .

Wissenschaftliche Forschungsanwendungen

Proteomik-Forschung

Yttriumtrifluoracetat-Hydrat ist eine fluorierte Yttriumverbindung, die in der Proteomik-Forschung verwendet wird . Proteomik ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteinstrukturen und -interaktionen zu untersuchen, und trägt so zu unserem Verständnis biologischer Systeme bei .

Keramikherstellung

Diese Verbindung wird bei der Herstellung von Keramiken verwendet . Keramiken, die aus this compound hergestellt werden, können einzigartige Eigenschaften wie hohe Temperaturbeständigkeit und geringe Wärmeausdehnung aufweisen, was sie für verschiedene Anwendungen geeignet macht, darunter Elektronik und Luft- und Raumfahrt .

Glasproduktion

This compound wird auch bei der Produktion von Glas verwendet . Die Zugabe von Yttrium kann die physikalischen Eigenschaften von Glas verbessern, wie z. B. seine Beständigkeit gegen thermischen Schock und seine optischen Eigenschaften .

Lasermaterialien

Diese Verbindung wird bei der Herstellung von Lasermaterialien verwendet . Yttrium-basierte Materialien werden oft in Hochleistungslasern verwendet, da sie über hervorragende thermische Eigenschaften verfügen .

Phosphorherstellung

This compound wird bei der Herstellung von Phosphoren verwendet . Phosphor sind Stoffe, die das Phänomen der Lumineszenz aufweisen, das in einer Vielzahl von Anwendungen eingesetzt wird, darunter Beleuchtung, Displays und Sensoren .

Nichteisenmetall-Legierungsfertigung

Diese Verbindung wird bei der Herstellung von Nichteisenmetall-Legierungen verwendet . Yttrium kann die mechanischen Eigenschaften dieser Legierungen verbessern, wodurch sie haltbarer und verschleißfester werden .

Eisen- und Stahlzusätze

This compound wird als Zusatzstoff bei der Eisen- und Stahlproduktion verwendet . Die Zugabe von Yttrium kann die Eigenschaften von Stahl verbessern, wie z. B. seine Festigkeit und seine Korrosionsbeständigkeit .

Dünnschicht-Abscheidung

This compound wurde erfolgreich in der Dünnschicht-Abscheidung mittels Sol-Gel-Verfahren eingesetzt . Dies ist besonders nützlich bei der Synthese von supraleitenden YBa2Cu3O7−δ-beschichteten Leitern (YBCO CC), da sie die Bildung von kohlenstoffreichen Verunreinigungen verhindern .

Wirkmechanismus

Target of Action

Yttrium trifluoroacetate hydrate is primarily used in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron and steel, and additives . It is also used as a precursor in the synthesis of superconducting YBa2Cu3O7−δ coated conductors .

Mode of Action

The compound undergoes pyrolysis at temperatures up to 1,000 °C . The process involves the formation of HF and the inferred existence of a :CF2 diradical during a trifluoroacetic acid salt decomposition .

Biochemical Pathways

The decomposition of yttrium trifluoroacetate hydrate occurs in several stages . The first stage involves dehydration and the formation of yttrium fluoride . Subsequent stages involve the slow out-diffusion of fluorine, leading to the formation of yttrium oxyfluoride as an intermediate . The final product is yttria (Y2O3), formed at 1200 °C .

Pharmacokinetics

The compound’s transformation into various forms, including yttrium fluoride, yttrium oxyfluoride, and yttria, suggests that its bioavailability may be influenced by these transformations .

Result of Action

The decomposition of yttrium trifluoroacetate hydrate results in the formation of various compounds, including yttrium fluoride, yttrium oxyfluoride, and yttria . These compounds have various applications in the manufacture of ceramics, glass, and other materials .

Action Environment

The decomposition of yttrium trifluoroacetate hydrate is influenced by environmental factors such as temperature and the presence of water . For instance, the presence of water influences the reactions liberating gaseous CF3COOH, CHF3, HF, and SiF4 . The decomposition and hydrolysis temperatures are significantly lower than previously reported, which has implications for sol–gel processing .

Safety and Hazards

Zukünftige Richtungen

Yttrium trifluoroacetate hydrate is used in proteomics research and in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron and steel, and other additives . Its future directions could involve further exploration of these applications and potential new uses in related fields.

Biochemische Analyse

Biochemical Properties

Yttrium trifluoroacetate hydrate plays a significant role in biochemical reactions, particularly in the synthesis of superconducting materials and optical applications. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the synthesis of superconducting yttrium barium copper oxide, yttrium trifluoroacetate hydrate acts as a precursor, facilitating the formation of the desired superconducting phase. The compound’s interaction with trifluoroacetic acid and its derivatives is crucial in maintaining the stability and purity of the final product .

Cellular Effects

Yttrium trifluoroacetate hydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, yttrium trifluoroacetate hydrate can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of yttrium trifluoroacetate hydrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their activity and subsequently affecting metabolic pathways. For example, yttrium trifluoroacetate hydrate has been shown to inhibit certain enzymes involved in the degradation of trifluoroacetic acid, leading to an accumulation of the acid and its derivatives in the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of yttrium trifluoroacetate hydrate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals. Long-term exposure to yttrium trifluoroacetate hydrate has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of yttrium trifluoroacetate hydrate vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health. At higher doses, yttrium trifluoroacetate hydrate can cause toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

Yttrium trifluoroacetate hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, yttrium trifluoroacetate hydrate can inhibit enzymes involved in the degradation of trifluoroacetic acid, leading to an accumulation of the acid and its derivatives in the cell .

Transport and Distribution

Within cells and tissues, yttrium trifluoroacetate hydrate is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins. For example, yttrium trifluoroacetate hydrate can bind to specific receptors on the cell membrane, facilitating its uptake and distribution within the cell .

Subcellular Localization

The subcellular localization of yttrium trifluoroacetate hydrate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, yttrium trifluoroacetate hydrate can accumulate in the mitochondria, affecting mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroacetate;yttrium(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.H2O.Y/c3*3-2(4,5)1(6)7;;/h3*(H,6,7);1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLNAUKODUVCP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F9O7Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304851-95-4 | |

| Record name | Yttrium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

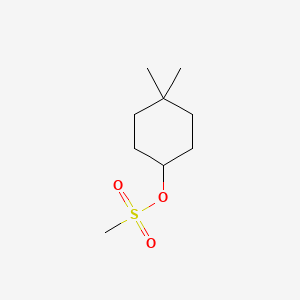

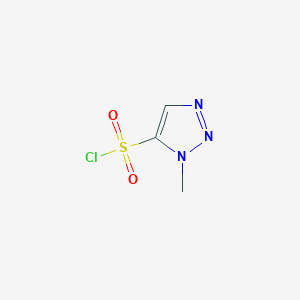

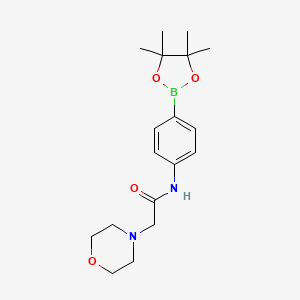

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the thermal stability of Yttrium trifluoroacetate hydrate based on the research paper?

A1: The research paper focuses on understanding the thermal decomposition of Yttrium trifluoroacetate hydrate using in situ IR spectroscopy []. While the exact decomposition pathway is not described in the abstract, this type of study provides valuable insights into the stability of the compound at various temperatures. Understanding the decomposition products and the temperatures at which they form is crucial for applications involving heat treatment or high-temperature processing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)

![6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1458332.png)

![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)

![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)

![N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide](/img/structure/B1458352.png)